Methyl 3-(3-Pyridylcarbonyl)but-3-enoate
Description
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(pyridine-3-carbonyl)but-3-enoate |
InChI |
InChI=1S/C11H11NO3/c1-8(6-10(13)15-2)11(14)9-4-3-5-12-7-9/h3-5,7H,1,6H2,2H3 |
InChI Key |
YVIULLANGGRGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=C)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between Methyl 3-(3-Pyridylcarbonyl)but-3-enoate and its analogs:
Key Observations :
- Chloro and methylamino substituents in analogs (e.g., CAS 82140-55-4) alter electronic properties, affecting reactivity and bioavailability .
Physical and Chemical Properties
Comparative physical properties are summarized below:
Key Observations :
- The pyridyl group increases molecular weight and polarity compared to Methyl 3-butenoate, likely reducing volatility.
- Ethyl 3-methylbut-3-enoate’s higher LogP (1.9) suggests greater lipid solubility, making it more suitable for hydrophobic applications .
Q & A
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer : Follow GHS guidelines ():
- PPE : Nitrile gloves, lab coat, and eye protection (H302: Harmful if swallowed).
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~20°C).
- First aid : Immediate rinsing with water for skin/eye contact; consult SDS for antidotes .
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